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molecular formula C6H4F2N2O2 B1398858 5-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1174321-06-2

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B1398858
M. Wt: 174.1 g/mol
InChI Key: UYWJPTNAOQSWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227942B2

Procedure details

To a mixture of potassium salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 1.00 g, 3.32 mmol) which was obtained from example (1-3)-B, isopropyl acetate (4 mL), and water (2 mL) were added concentrated sulfuric acid (0.60 mL, 10.8 mmol), and the organic layer was separated. The aqueous layer was re-extracted with isopropyl acetate (4 mL) followed by combining the obtained two organic layers. After stirring the mixture at 75° C. for 16.5 h, the mixture was stirred at 80° C. for 6 h and cooled to room temperature. After polish filtration of the mixture through a filter and rising the filter with isopropyl acetate (1 mL), water (4 mL) and aqueous sodium hydroxide solution (48%, 973 mg, 8.33 mmol) were added to the filtrate, and then the aqueous layer was separated. To the aqueous layer was added concentrated hydrochloric acid (0.83 mL, 10.0 mmol), and the resulting mixture was stirred while in ice-cooling for 17 h. The precipitated solids were collected by filtration, washed with water (0.5 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 371 mg, 64% yield) as pale brown solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
973 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0.83 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[K].C([C:5]([F:16])([F:15])[C:6]1[N:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1)(O)=O.C(OC(C)C)(=O)C.S(=O)(=O)(O)O.[OH-].[Na+].Cl>O>[F:16][CH:5]([F:15])[C:6]1[N:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1 |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C(C=1N=CC(=NC1)C(=O)O)(F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
973 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.83 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 75° C. for 16.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with isopropyl acetate (4 mL)
CUSTOM
Type
CUSTOM
Details
obtained two organic layers
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
After polish filtration of the mixture through
FILTRATION
Type
FILTRATION
Details
a filter
ADDITION
Type
ADDITION
Details
were added to the filtrate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred while in ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 17 h
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with water (0.5 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
FC(C=1N=CC(=NC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 371 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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